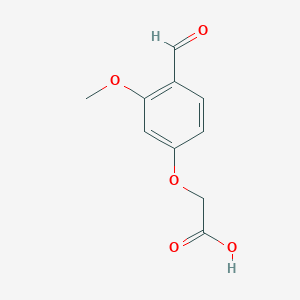

2-(4-Formyl-3-methoxyphenoxy)acetic acid

説明

Contextualization within Contemporary Organic and Medicinal Chemistry

In the realm of modern organic chemistry, the focus often lies on the development of efficient and selective synthetic methodologies to construct complex molecular architectures. 2-(4-Formyl-3-methoxyphenoxy)acetic acid serves as a prime example of a readily accessible building block that can be elaborated into a variety of functionalized products. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for orthogonal chemical modifications.

From a medicinal chemistry perspective, the structural motifs present in this compound are of considerable interest. The phenoxyacetic acid core is found in various biologically active molecules. Furthermore, its origin from vanillin (B372448), a natural product with known antioxidant and antimicrobial properties, provides a rationale for exploring the bioactivity of its derivatives. nih.govresearchgate.net The ability to synthesize novel compounds from this precursor allows researchers to investigate structure-activity relationships and develop new therapeutic agents.

Historical Development of Aromatic Carboxylic Acid Derivatives in Research

The study of aromatic carboxylic acids dates back to the origins of organic chemistry, with the isolation of benzoic acid from gum benzoin (B196080) in the 16th century. numberanalytics.com The development of synthetic methods to produce these compounds, such as the oxidation of alkylbenzenes and the carbonation of Grignard reagents, was a pivotal achievement in the field. numberanalytics.com These methods paved the way for the systematic investigation of their properties and reactions.

Aromatic carboxylic acid derivatives, including esters, amides, and anhydrides, have historically been crucial intermediates in the synthesis of a vast array of organic compounds, from dyes to pharmaceuticals. numberanalytics.commsu.edu For instance, the discovery of aspirin (B1665792) (acetylsalicylic acid) highlighted the therapeutic potential of this class of compounds and spurred further research into their medicinal applications. The continuous refinement of synthetic techniques has enabled the creation of increasingly complex and tailored aromatic carboxylic acid derivatives to meet the demands of modern chemical research.

Significance and Broad Research Landscape of this compound

The significance of this compound in the research landscape stems primarily from its utility as a synthetic intermediate. Its preparation from the readily available and renewable resource vanillin makes it an attractive starting material for sustainable chemical synthesis. aip.orgresearchgate.net

One of the most notable applications of this compound is in the synthesis of polyfunctionalized β-lactams. researchgate.net This is achieved through the in situ generation of a vanillinyl ketene (B1206846) from this compound, which then undergoes a [2+2] cycloaddition with imines. researchgate.net β-lactams are a critically important class of compounds, forming the core structure of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net The ability to synthesize novel β-lactam structures from this vanillin derivative opens up avenues for the development of new antibacterial agents.

Another area of research where this compound has found application is in materials science. A related derivative, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, has been used as a precursor for the synthesis of asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.gov These materials are of interest for their potential applications in organic electronics, such as in organic memory devices and as nonlinear optical materials. nih.gov The carboxylic acid functionality is introduced to influence the crystal packing of the resulting oligomers, which is a critical factor for their electronic properties. nih.gov

The research landscape for this compound and its derivatives is expanding, with potential applications in the development of new antimicrobial agents, and functional organic materials. nih.govnih.gov Its straightforward synthesis and versatile chemical handles ensure its continued relevance as a valuable building block in the chemical sciences.

Structure

2D Structure

特性

IUPAC Name |

2-(4-formyl-3-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVNCMYBCMQQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394498 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84969-24-4 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 4 Formyl 3 Methoxyphenoxy Acetic Acid

Established Organic Synthesis Routes to 2-(4-Formyl-3-methoxyphenoxy)acetic acid

The most well-documented and widely employed method for synthesizing this compound is a variation of the Williamson ether synthesis. wikipedia.orgwikipedia.org This classical approach is valued for its reliability and straightforward execution, utilizing readily available starting materials.

The synthesis begins with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) as the phenolic starting material. The reaction proceeds through a two-step, one-pot sequence:

Deprotonation of the Phenol: The first step involves the deprotonation of the acidic phenolic hydroxyl group of vanillin using a suitable base. Strong bases like sodium hydroxide (NaOH) are commonly used to generate the corresponding sodium phenoxide ion in situ. gordon.educhemicalbook.com This nucleophilic phenoxide is crucial for the subsequent reaction.

Nucleophilic Substitution: The generated vanillinate anion then acts as a nucleophile, attacking an α-haloacetic acid, such as chloroacetic acid or iodoacetic acid. gordon.edu The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide displaces the halide ion, forming the ether linkage. wikipedia.orgmasterorganicchemistry.com

The efficiency and yield of the Williamson ether synthesis for this compound are dependent on several key reaction parameters. Optimization of these conditions is essential for maximizing product formation while minimizing side reactions. wikipedia.org Typical laboratory yields range from 50% to 95%. wikipedia.org

Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent. Aprotic solvents like acetonitrile (B52724) or DMF are often preferred in Williamson synthesis as they can accelerate the reaction rate by not solvating and deactivating the nucleophile as strongly as protic solvents. wikipedia.org However, for this specific synthesis, aqueous solutions are commonly and successfully used. wikipedia.orgchemicalbook.com The choice of the haloacetic acid (e.g., iodoacetic acid vs. chloroacetic acid) can also influence the reaction rate, as iodide is a better leaving group than chloride.

Below is an interactive table summarizing the influence of various reaction conditions on the synthesis.

| Parameter | Variation | General Effect on Efficiency and Yield | Rationale |

|---|---|---|---|

| Base | Strong (e.g., NaOH, KOH) vs. Weak (e.g., K₂CO₃) | Strong bases ensure complete deprotonation of the phenol, driving the reaction forward and maximizing the concentration of the nucleophilic phenoxide. francis-press.com | Phenols have a pKa of around 10; a strong base is required for rapid and complete formation of the phenoxide ion. |

| Solvent | Aprotic (e.g., DMF, Acetonitrile) vs. Protic (e.g., Water, Ethanol) | Aprotic polar solvents generally increase the rate of SN2 reactions by effectively solvating the cation but not the nucleophilic anion, leaving it more reactive. wikipedia.org | Protic solvents can form hydrogen bonds with the alkoxide, creating a solvent shell that hinders its nucleophilicity. |

| Temperature | Room Temperature vs. Reflux (50-100 °C) | Elevated temperatures increase the reaction rate, leading to shorter reaction times. Most procedures are conducted at reflux to ensure completion within a reasonable timeframe (1-8 hours). wikipedia.org | The reaction has a significant activation energy barrier, which is more easily overcome at higher temperatures. |

| Alkylating Agent | Chloroacetic acid vs. Iodoacetic acid | Iodoacetic acid will react faster as iodide is a better leaving group than chloride. However, chloroacetic acid is often used due to lower cost and sufficient reactivity. gordon.edu | The rate of an SN2 reaction is dependent on the stability of the leaving group; weaker bases (I⁻) are better leaving groups. |

Modern Synthetic Strategies for Sustainable Production

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and continuous flow chemistry represent two such advanced strategies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions, including the Williamson ether synthesis. benthamdirect.comresearchgate.net Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—from hours to mere minutes—and often results in higher yields and cleaner reaction profiles. sacredheart.edu

For the synthesis of aryl ethers, microwave-assisted protocols can be performed using solid-supported bases like potassium carbonate, sometimes under solvent-free conditions, which further enhances the environmental friendliness of the procedure. This technique avoids the high temperatures and prolonged heating associated with conventional methods. benthamdirect.com

The table below compares a conventional heating approach with a potential microwave-assisted protocol for a generic Williamson ether synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | 1 - 8 hours wikipedia.org | 3 - 40 minutes sacredheart.edu |

| Energy Input | Indirect heating via oil bath/mantle | Direct dielectric heating of polar molecules |

| Typical Yield | Good to Excellent (50-95%) wikipedia.org | Often higher due to reduced side product formation researchgate.net |

| Solvent | Often requires high-boiling point solvents | Can be performed with less solvent or under solvent-free conditions |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. brainly.in

While no specific continuous flow synthesis of this compound has been detailed in the literature, its established batch synthesis is highly amenable to this technology. A hypothetical flow setup would involve pumping separate streams of the vanillin/base solution and the chloroacetic acid solution into a T-mixer. The combined stream would then pass through a heated coiled reactor to achieve the desired residence time and reaction temperature. The output stream could then be directed to an automated workup module for in-line acidification and purification. This approach could significantly improve the process's efficiency, safety, and consistency, making it suitable for industrial-scale production. brainly.in

Chemoenzymatic and Biocatalytic Syntheses of this compound

Chemoenzymatic and biocatalytic approaches utilize enzymes or whole microorganisms to catalyze chemical transformations. These methods are gaining prominence in chemical synthesis due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental footprint.

Currently, there are no established biocatalytic routes reported in the literature for the direct synthesis of this compound. The development of such a process presents a promising area for future research. A potential biocatalytic strategy could involve an enzyme capable of catalyzing the O-alkylation of the phenolic hydroxyl group of vanillin. While enzymes for such specific ether bond formations are not yet common, ongoing research in enzyme engineering and directed evolution could lead to the development of a suitable biocatalyst.

The primary advantages of a successful chemoenzymatic route would be:

Sustainability: Reactions are performed in aqueous media under mild conditions, reducing energy consumption and eliminating the need for harsh bases and organic solvents.

Selectivity: An enzyme could potentially differentiate between multiple hydroxyl groups in more complex substrates, avoiding the need for protecting group chemistry.

Reduced Waste: High selectivity leads to fewer byproducts, simplifying purification and reducing chemical waste.

The exploration of biocatalysts for this transformation remains a forward-looking objective that aligns with the broader trend of developing more sustainable and efficient manufacturing processes for valuable chemical compounds.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using renewable resources, and improving energy efficiency. mdpi.com

Use of Renewable Feedstocks A significant green aspect of this synthesis is the potential to use vanillin derived from renewable sources. sphinxsai.com Historically, vanillin was synthesized from petrochemicals like guaiacol. sphinxsai.com However, it can also be obtained from lignin, a complex polymer that is a major waste byproduct of the wood pulp and paper industry. sphinxsai.com Furthermore, biotechnological routes that convert natural precursors like ferulic acid into vanillin represent a highly sustainable alternative. nih.gov Utilizing vanillin from these renewable feedstocks aligns with the green chemistry principle of moving away from fossil fuel-based starting materials. nih.gov

Atom Economy Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis of this compound is relatively efficient. The primary byproduct of the reaction is sodium chloride (NaCl) and water.

The calculation for the theoretical atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Vanillin | C₈H₈O₃ | 152.15 | Reactant |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 (x2) | Reactant |

| Total Reactant MW | 326.65 | ||

| This compound | C₁₀H₁₀O₅ | 210.18 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.02 (x2) | Byproduct |

| Theoretical Atom Economy | | 64.3% | |

While not perfect, an atom economy of 64.3% is reasonable for this type of condensation reaction. The main source of "lost" atoms is the formation of inorganic salt and water byproducts.

Other Green Chemistry Considerations

Solvent Choice : The synthesis can be performed in water or ethanol, which are considered environmentally benign solvents compared to many volatile organic compounds (VOCs). nih.gov

Energy Efficiency : To further enhance the green profile of the synthesis, alternative energy sources such as microwave irradiation could be employed. Microwave-assisted synthesis often leads to significantly reduced reaction times and lower energy consumption compared to conventional heating methods. researchgate.netmdpi.com

By focusing on renewable feedstocks, optimizing atom economy, and employing greener reaction conditions, the synthesis of this compound can be aligned with the core tenets of sustainable chemical manufacturing. mdpi.com

Derivatization Strategies and Advanced Analogue Design of 2 4 Formyl 3 Methoxyphenoxy Acetic Acid

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the introduction of diverse functionalities that can modulate properties such as lipophilicity, solubility, and biological activity.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For instance, the esterification of vanillin-derived acetic acids, which are structurally similar to the title compound, has been well-documented. scribd.comscribd.comuny.ac.id The reaction of 2-(4-formyl-3-methoxyphenoxy)acetic acid with various alcohols can be expected to proceed under similar conditions to yield the corresponding esters. These reactions are typically carried out by refluxing the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Acetic Acid | Vanillyl Alcohol | H₂SO₄ | Vanillyl Acetate | uny.ac.id |

| Vanillin (B372448) | Acetic Anhydride | H₂SO₄ (acidic) | Vanillyl Acetate | scribd.comscribd.com |

| Vanillin | Acetic Anhydride | NaOH (basic) | Vanillyl Acetate | scribd.comscribd.com |

Amidation: The carboxylic acid can be readily converted to a wide range of primary, secondary, and tertiary amides through reaction with the corresponding amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with an amine to form the amide bond. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine.

A variety of substituted amides of 2-(4-formyl-2-methoxyphenoxy)acetic acid have been synthesized, highlighting the feasibility of this derivatization strategy.

| Amine Reactant | Resulting Amide of 2-(4-formyl-2-methoxyphenoxy)acetic acid |

| 2-Chloroaniline | 2-(4-Formyl-2-methoxyphenoxy)acetic acid N-(2-chlorophenyl)amide |

| 4-Methoxyaniline | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide |

| 2-(Trifluoromethyl)aniline | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide |

Reductions and Oxidations of the Carboxylic Acid

The carboxylic acid moiety can also be a target for redox manipulations, although these are less common for this particular scaffold.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-formyl-3-methoxyphenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). wpmucdn.com It is important to note that LiAlH₄ will also reduce the aldehyde group to a hydroxymethyl group. wpmucdn.comtandfonline.com Therefore, the reduction of this compound with LiAlH₄ is expected to yield the diol, 2-(4-(hydroxymethyl)-3-methoxyphenoxy)ethanol. Selective reduction of the carboxylic acid in the presence of an aldehyde is challenging and would likely require a multi-step process involving protection of the aldehyde group.

Oxidation: The oxidation of the carboxylic acid group itself is not a typical transformation as it is already at a high oxidation state. Further oxidation would lead to the cleavage of the molecule.

Transformations of the Formyl Group

The aldehyde functionality is a highly reactive handle for a plethora of chemical transformations, enabling significant structural diversification.

Reductive and Oxidative Conversions

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net This reaction is generally chemoselective, leaving the carboxylic acid group intact. The reduction of this compound with NaBH₄ would yield 2-(4-(hydroxymethyl)-3-methoxyphenoxy)acetic acid. As mentioned previously, stronger reducing agents like LiAlH₄ would reduce both the aldehyde and the carboxylic acid. wpmucdn.comtandfonline.com

Oxidation: The formyl group can be oxidized to a carboxylic acid group, which would result in the formation of a dicarboxylic acid derivative: 2-(4-carboxy-3-methoxyphenoxy)acetic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, or silver oxide (Ag₂O) in the Tollens' test.

Condensation and Imine Formation Reactions

Condensation Reactions: The formyl group readily undergoes condensation reactions with active methylene (B1212753) compounds in the presence of a basic catalyst. A classic example is the Knoevenagel condensation. scribd.com For instance, the reaction of this compound with compounds like malononitrile (B47326) or diethyl malonate in the presence of a weak base such as piperidine (B6355638) or pyridine (B92270) would lead to the formation of a new carbon-carbon double bond at the former aldehyde position. These reactions are valuable for extending the carbon framework and introducing new functional groups.

Imine Formation: The formyl group can react with primary amines to form imines, also known as Schiff bases. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. A wide variety of primary amines can be used, allowing for the introduction of diverse substituents. For example, reductive amination of a similar linker, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, has been successfully performed with a broad range of primary amines. nih.govwikipedia.org This indicates that this compound would readily undergo similar transformations.

| Amine | Expected Product |

| Aniline | 2-(4-((Phenylimino)methyl)-3-methoxyphenoxy)acetic acid |

| Benzylamine | 2-(4-((Benzylimino)methyl)-3-methoxyphenoxy)acetic acid |

Ethereal Linkage and Aromatic Ring Manipulations

The ether linkage and the aromatic ring represent more challenging but nonetheless important sites for derivatization.

Ethereal Linkage Cleavage: The ether bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netyoutube.com A more controlled cleavage can often be achieved using Lewis acids such as boron tribromide (BBr₃). nih.govpearson.comresearchgate.netufp.pt Cleavage of the ether linkage in this compound would lead to the formation of vanillin and glycolic acid derivatives.

Aromatic Ring Manipulations: The aromatic ring can undergo electrophilic aromatic substitution reactions. The existing substituents—the formyl group (a meta-director) and the methoxy (B1213986) and phenoxyacetic acid groups (ortho, para-directors)—will influence the position of the incoming electrophile. Due to the activating nature of the methoxy and phenoxyacetic acid groups, electrophilic substitution is likely to occur at the positions ortho and para to these groups. For example, iodination of the closely related compound vanillin has been shown to occur at the position ortho to the hydroxyl group. tandfonline.com Similarly, bromination of vanillin also shows regioselectivity based on the directing effects of the substituents. youtube.com Nitration of vanillin derivatives has also been reported, further demonstrating the potential for electrophilic substitution on this type of scaffold. nih.gov

| Reaction | Reagents | Expected Product Position | Reference |

| Iodination | I₂/KI | Ortho to the phenoxyacetic acid group | tandfonline.com |

| Bromination | Br₂ | Ortho to the phenoxyacetic acid group | youtube.com |

| Nitration | HNO₃/H₂SO₄ | Ortho or para to the activating groups | nih.gov |

Substitutions on the Methoxy-Substituted Phenyl Ring

Modifying the substitution pattern on the phenyl ring is a fundamental strategy to fine-tune the electronic and steric properties of the molecule. The existing methoxy and formyl groups dictate the reactivity and orientation of further substitutions. Research into related compounds, such as isomers or multi-substituted analogues, provides insight into the effects of these modifications.

For instance, the synthesis and structural analysis of 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, an analogue with an additional methoxy group on the ring, has been reported. nih.govnih.gov This compound was prepared via the Williamson ether synthesis. nih.gov The introduction of a second methoxy group flanking the ether linkage can significantly influence the molecule's conformation and crystal packing, driven by the formation of specific hydrogen bonding networks and intermolecular interactions. nih.gov In the crystal structure of the 2,6-dimethoxy analogue, the carboxylic acid moiety adopts an unexpected conformation due to an intramolecular bifurcated hydrogen bond. nih.gov Such modifications can be crucial for applications in crystal engineering, where precise control over the solid-state arrangement is desired. nih.gov

Further diversification can be achieved by introducing a range of electron-donating or electron-withdrawing groups at available positions on the aromatic ring. These substitutions can alter the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters for biologically active compounds.

Table 1: Examples of Phenyl Ring-Substituted Analogues

| Compound Name | Ring Substituents | Purpose of Synthesis | Citation |

|---|---|---|---|

| This compound | 3-methoxy, 4-formyl | Parent Compound | uni.lu |

| 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 2-methoxy, 4-formyl | Precursor for heterocyclic synthesis | researchgate.netuni.lu |

Modifications of the Ether Bridge

The ether bridge connecting the substituted phenyl ring to the acetic acid moiety is another key target for derivatization. Altering this linkage can impact the molecule's flexibility, bond angles, and metabolic stability. While specific examples of ether bridge modification for this compound are not extensively documented in readily available literature, established synthetic methods allow for such theoretical designs.

Potential modifications include:

Homologation: The length of the acetic acid side chain could be extended to propanoic or butanoic acid derivatives. This would alter the spatial relationship between the aromatic ring and the terminal carboxylic acid, potentially influencing receptor binding or physical properties.

Thioether Analogues: Replacing the ether oxygen with a sulfur atom to create a thioether (sulfide) linkage is a common bioisosteric replacement. This can be accomplished through variations of the Williamson synthesis using a thiophenol precursor. Thioethers have different bond angles and are generally more lipophilic and resistant to metabolic cleavage than their ether counterparts.

Amino Acid Conjugates: The ether oxygen could be replaced by a nitrogen atom, effectively creating an N-phenylglycine derivative. This fundamentally changes the chemical nature of the linker, introducing a basic center and the potential for different hydrogen bonding patterns.

Rational Design of Prodrugs and Biologically Targeted Analogues

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule. researchgate.net Prodrugs are inactive derivatives that convert to the active parent drug in vivo through enzymatic or chemical transformation. researchgate.net The functional groups on this compound, particularly the carboxylic acid, are ideal handles for prodrug development.

The primary goals of creating prodrugs include improving membrane permeability and oral bioavailability. According to the Biopharmaceutical Classification System (BCS), many acidic drugs are classified as Class II (low solubility, high permeability) or Class III (high solubility, low permeability). researchgate.net Prodrug strategies are often employed to overcome these limitations. researchgate.net

For this compound, several rational prodrug approaches can be envisioned:

Ester Prodrugs: The carboxylic acid can be masked by esterification with various alcohols. This neutralizes the negative charge at physiological pH, increasing lipophilicity and enhancing the molecule's ability to cross cell membranes. These esters can then be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.

Amide Prodrugs: Formation of an amide by coupling the carboxylic acid with an amino acid or another amine can also serve as a prodrug strategy, with cleavage mediated by amidase enzymes.

Acetal (B89532)/Ketal Prodrugs: The aldehyde (formyl) group is reactive and can be masked as an acetal or ketal. This could improve stability and reduce off-target reactions. These prodrugs would be designed to be stable at neutral pH but hydrolyze under the acidic conditions found in specific tissues or organelles to regenerate the aldehyde.

These approaches can also be used to create long-acting drug delivery systems, where the prodrug is designed for slow conversion to the active form, extending its duration of action. nih.gov

Heterocyclic Annulation and Scaffold Diversification

The functional groups of this compound and its isomers make it a valuable starting material for synthesizing more complex heterocyclic structures. This process, known as heterocyclic annulation, involves building a new ring system onto the existing molecular framework, leading to significant scaffold diversification.

A notable example involves the use of the closely related isomer, 2-(4-formyl-2-methoxyphenoxy)acetic acid, as a precursor for generating a vanillinyl ketene (B1206846) in situ. researchgate.net This highly reactive ketene intermediate can then undergo [2+2] cycloaddition reactions (Staudinger reaction) with various imines to produce a range of polyfunctionalized β-lactams (2-azetidinones). researchgate.net This method is highly stereoselective and can be facilitated by microwave irradiation to achieve clean reactions with high yields and reduced reaction times. researchgate.net

The β-lactam ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin (B10832234) antibiotics. The ability to synthesize novel, highly substituted β-lactams from a phenoxyacetic acid precursor opens avenues for creating new classes of biologically active compounds. This transformation represents a powerful method for scaffold diversification, converting a relatively simple aromatic acid into a complex, stereochemically rich heterocyclic system. researchgate.net This type of scaffold remodeling can lead to libraries of sp³-rich compounds with diverse three-dimensional shapes, which are of high interest in modern drug discovery. nih.gov

Table 2: Heterocyclic Annulation via Staudinger Cycloaddition

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Citation |

|---|

Applications of 2 4 Formyl 3 Methoxyphenoxy Acetic Acid in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Pharmaceutical Intermediate and Building Block in Complex Molecule Synthesis

2-(4-Formyl-3-methoxyphenoxy)acetic acid serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is typically achieved by reacting vanillin (B372448) with chloroacetic acid in the presence of a base like sodium hydroxide. researchgate.net This straightforward preparation makes it a readily accessible building block for further chemical modifications.

One notable application is in the synthesis of polyfunctionalized β-lactams (2-azetidinones). researchgate.net This is accomplished through a [2π + 2π] cycloaddition reaction between imines and a vanillinyl ketene (B1206846), which is generated in situ from this compound. researchgate.net β-lactams are a class of compounds of significant interest in medicinal chemistry, famously represented by penicillin and other antibiotics. The ability to use this compound to create novel β-lactam structures highlights its importance as a versatile scaffold.

The reactivity of its functional groups—the aldehyde and the carboxylic acid—allows for a variety of chemical transformations, making it a pivotal component in multi-step synthetic pathways aimed at producing complex molecular architectures.

Utility in Targeted Drug Discovery Programs

The structural framework of this compound is a valuable starting point for creating libraries of compounds for targeted drug discovery. Researchers utilize this scaffold to synthesize derivatives with specific biological targets in mind. For instance, it has been used as the foundational material for a series of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net

The synthesis of these derivatives involves several steps, starting with the reaction of this compound with various acetophenone derivatives to form chalcones. researchgate.net These chalcones are then further reacted and cyclized to yield the final 1,3,4-thiadiazole compounds. researchgate.net Thiadiazoles are a well-known class of heterocyclic compounds that have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net By using this compound as the core, scientists can systematically modify the periphery of the molecule to explore its structure-activity relationship (SAR) against specific biological targets.

Contribution to Lead Compound Identification and Optimization

In the process of drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a viable drug candidate. This compound serves as an excellent foundational molecule for the generation of diverse chemical libraries, which can be screened to identify new lead compounds.

Once a lead compound is identified, the subsequent phase is lead optimization, where the molecule is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. gd3services.comdanaher.comnuvisan.com The versatile chemical handles on this compound allow medicinal chemists to systematically introduce a variety of substituents and functional groups. This iterative process of synthesis and biological testing is crucial for refining a lead compound into a potential drug candidate. nih.gov For example, derivatives of this acid can be synthesized and evaluated, with the most promising ones being selected for further modification to enhance their desired biological effects and minimize off-target activities.

Application in the Synthesis of Bioactive Small Molecules

A significant application of this compound is in the synthesis of novel bioactive small molecules, particularly those with antimicrobial properties. mdpi.comethz.ch A notable example is the creation of a series of 1,3,4-thiadiazole derivatives that have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.net

In one study, a series of these derivatives were synthesized and tested against microbes such as S. enterica, V. cholera, E. coli, and P. aeruginosa. Several of the synthesized compounds demonstrated significant antibacterial activity, with some showing inhibitory effects comparable to the standard drug, ampicillin. For instance, compound 6h showed 97% activity against S. enterica and V. cholera, while compound 6o was found to be highly active against E. coli with 96.5% inhibition.

These findings underscore the importance of this compound as a scaffold for developing new therapeutic agents. The ability to generate a library of related compounds from a single, accessible starting material is a powerful strategy in the search for new drugs to combat infectious diseases and other conditions.

Table of Synthesized 1,3,4-Thiadiazole Derivatives and Their Antibacterial Activity

| Compound | Test Organism | Percent Inhibition (%) |

|---|---|---|

| 6h | S. enterica | 97 |

| 6h | V. cholera | 97 |

| 6h | E. coli V517 | 87.9 |

| 6e | S. enterica | 93.2 |

| 6e | V. cholera | 89.5 |

| 6k | S. aureus | 87.1 |

| 6o | E. coli V517 | 96.5 |

| 6p | P. aeruginosa | 90.2 |

Data sourced from the Arabian Journal of Chemistry.

Biological Evaluation Methodologies for 2 4 Formyl 3 Methoxyphenoxy Acetic Acid and Its Analogues

In Vitro Pharmacological Screening Techniques

Initial assessment of the biological activity of "2-(4-Formyl-3-methoxyphenoxy)acetic acid" and its analogues is conducted through a variety of in vitro screening techniques. These methods are crucial for identifying potential therapeutic targets and understanding the mechanism of action at a molecular and cellular level.

Enzyme Inhibition and Activation Assays

Enzyme assays are a cornerstone of in vitro screening, designed to determine if a compound can modulate the activity of a specific enzyme. For analogues of "this compound," these assays have been particularly relevant in the context of inflammation and neurodegenerative diseases.

A significant area of investigation for phenoxyacetic acid derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzymes, with their isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov The standard methodological approach involves incubating the recombinant human COX-1 and COX-2 enzymes with the test compounds at various concentrations. The enzyme's activity is typically measured by monitoring the consumption of a substrate, such as arachidonic acid, or the formation of a product, like prostaglandin (B15479496) E2 (PGE2), often using techniques like enzyme-linked immunosorbent assay (ELISA). The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) is calculated to determine the selectivity of the compound for COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

For instance, a study on novel phenoxyacetic acid derivatives reported significant COX-2 inhibition with IC₅₀ values in the range of 0.03 to 0.09 µM. nih.govmdpi.com

| Compound/Analogue Class | Target Enzyme | Assay Method | Key Findings |

| Phenoxyacetic Acid Derivatives | COX-1, COX-2 | Recombinant enzyme activity assay (PGE2 quantification) | Certain analogues show potent and selective inhibition of COX-2 with IC₅₀ values in the low micromolar to nanomolar range. nih.govmdpi.com |

| Vanillin-derived Hydrazones | Acetylcholinesterase (AChE) | Ellman's colorimetric method | Some vanillin (B372448) hydrazone analogues demonstrated significant AChE inhibition, with up to 50% inhibition at a concentration of 10 mg/mL. |

This table is interactive. Users can sort and filter the data.

Receptor Binding and Functional Assays

While direct evidence for receptor binding assays specifically for "this compound" is limited in publicly available literature, this methodology is a standard approach for compounds that may act on cell surface or nuclear receptors. Phenoxyacetic acid derivatives, due to their structural similarities to endogenous ligands, could potentially interact with various receptors.

The general methodology for a receptor binding assay involves using a radiolabeled or fluorescently-labeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured, providing an indication of its binding affinity (Ki).

Functional assays are subsequently performed to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). This can be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or gene expression.

For example, if a phenoxyacetic acid analogue were hypothesized to interact with a G-protein coupled receptor (GPCR), a functional assay might involve measuring changes in intracellular calcium using a fluorescent calcium indicator in cells expressing the target receptor.

Cell-Based Phenotypic and Target Engagement Assays

Cell-based assays provide a more physiologically relevant context than isolated enzyme or receptor assays by evaluating a compound's effect on whole cells. These assays can be phenotypic, where a change in cell behavior or morphology is observed, or target-based, confirming that the compound interacts with its intended target within the cell.

Antimicrobial Activity Assays: Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial properties. A common method is the in vitro antimicrobial susceptibility test using broth microdilution or agar (B569324) disk diffusion methods. In these assays, various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in the presence of the test compounds. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

In a study focused on 1,3,4-thiadiazole (B1197879) derivatives synthesized from "this compound," the resulting compounds were screened against several microbial strains and showed significant antimicrobial activity.

Anticancer Activity Assays: Analogues of "this compound," particularly those derived from vanillin, have been assessed for their potential as anticancer agents. core.ac.uk A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are treated with the test compounds at various concentrations. core.ac.uk The MTT reagent is added, which is converted by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The results are typically expressed as the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

For example, certain vanillin-derived hydrazone compounds have demonstrated the ability to reduce the viability of MDA-MB-231 breast cancer cells to below 40% at a concentration of 50 μg/mL. core.ac.uk

| Assay Type | Cell Lines/Organisms | Method | Endpoint Measured |

| Antimicrobial | S. aureus, E. coli, C. albicans | Broth microdilution / Agar disk diffusion | Minimum Inhibitory Concentration (MIC) |

| Anticancer (Cytotoxicity) | MCF-7 (breast), HCT-116 (colon) | MTT Assay | IC₅₀ (50% inhibitory concentration of cell growth) core.ac.uk |

This table is interactive. Users can sort and filter the data.

Preclinical Efficacy Assessment Models (Methodological Aspects)

Following promising in vitro results, preclinical efficacy models, which are typically conducted in animals, are employed to evaluate the therapeutic potential of a compound in a living organism. The choice of model depends on the intended therapeutic application identified during in vitro screening.

For anti-inflammatory analogues of "this compound," a widely used preclinical model is the carrageenan-induced paw edema test in rats. mdpi.com In this model, inflammation is induced by injecting carrageenan into the paw of a rat. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at various time points after the injection, and the percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group. This model assesses the acute anti-inflammatory activity of a compound. mdpi.com For some phenoxyacetic acid derivatives, significant in vivo inhibition of paw thickness has been observed. mdpi.com

Furthermore, the levels of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), can be measured in the exudate from the inflamed paw to provide further insight into the compound's mechanism of action. mdpi.com

For potential anticancer applications, xenograft models are often used. In these models, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time. Tumor volume is measured regularly, and at the end of the study, the tumors can be excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to a vehicle-treated control group.

General Toxicological Profiling in Drug Development Research

Toxicological profiling is a critical component of drug development, aimed at identifying potential adverse effects of a compound before it can be considered for human trials. These studies are conducted in vitro and in vivo.

Initial in vitro cytotoxicity assays on non-cancerous cell lines are performed to assess the general toxicity of the compound to normal cells.

In vivo toxicological studies in animals, often rats or mice, involve administering the compound at various doses and monitoring the animals for any signs of toxicity. This includes observing changes in behavior, body weight, and food and water consumption. At the end of the study, blood samples are collected for hematological and biochemical analysis to assess the function of vital organs such as the liver (measuring enzymes like AST and ALT) and kidneys (measuring creatinine (B1669602) and urea). nih.gov A histopathological examination of major organs (e.g., liver, kidney, stomach, heart) is also conducted to look for any tissue damage or abnormalities. For phenoxyacetic acid derivatives, studies have included assessments of renal and stomach function, as well as liver enzyme measurements, to gather information on their safety profiles. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Formyl 3 Methoxyphenoxy Acetic Acid Derivatives

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. While direct studies on 2-(4-formyl-3-methoxyphenoxy)acetic acid are not extensively documented, research on the broader class of phenoxyacetic acids provides valuable insights into these substituent effects.

Qualitative analysis indicates that the introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can modulate the biological activity. For instance, in the context of herbicidal activity, the substitution pattern on the phenyl ring is critical. Studies on chlorophenoxyacetic acids have shown that the number and position of chlorine atoms affect their efficacy and toxicity. mdpi.comnih.govnih.gov The introduction of a chlorine atom at the para-position of the phenoxy ring generally enhances herbicidal activity, a principle seen in well-known herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). nih.gov The methyl group, as seen in MCPA (2-methyl-4-chlorophenoxyacetic acid), also plays a significant role in determining the biological response. nih.gov

The formyl (-CHO) and methoxy (B1213986) (-OCH3) groups present in this compound are known to influence electronic and steric properties. The formyl group is a moderately deactivating, meta-directing group, which can participate in hydrogen bonding and other polar interactions. The methoxy group is an activating, ortho-para directing group that can also act as a hydrogen bond acceptor. The interplay of these substituents on the phenoxyacetic acid scaffold is expected to define the molecule's interaction with biological targets.

Quantitative analysis often involves correlating biological activity (e.g., IC50 values) with physicochemical parameters of the substituents, such as the Hammett constant (σ) for electronic effects and the Hansch parameter (π) for lipophilicity. semanticscholar.org For a hypothetical series of derivatives of this compound, one could explore substitutions at other available positions on the aromatic ring (positions 2, 5, and 6).

Table 1: Hypothetical Substituent Effects on Biological Activity of this compound Derivatives This table is a hypothetical representation based on general principles of medicinal chemistry and SAR of related phenoxyacetic acids.

| Substituent (at R) | Electronic Effect (Hammett σ) | Lipophilicity (Hansch π) | Expected Impact on a Hypothetical Receptor Binding |

|---|---|---|---|

| H (Parent Compound) | 0.00 | 0.00 | Baseline |

| Cl | +0.23 | +0.71 | Potential for enhanced hydrophobic and halogen bonding interactions. |

| CH3 | -0.17 | +0.56 | Increased lipophilicity, potential for steric hindrance. |

| NO2 | +0.78 | -0.28 | Strong electron-withdrawing effect, potential for polar interactions. |

| OH | -0.37 | -0.67 | Potential for hydrogen bond donation and acceptance. |

Investigations into Stereochemical Impact and Chiral Recognition

Stereochemistry can play a pivotal role in the biological activity of phenoxyacetic acid derivatives, particularly when a chiral center is introduced. researchgate.net In the case of this compound, introducing a substituent on the α-carbon of the acetic acid side chain would create a chiral center.

For many biologically active molecules, enantiomers exhibit different pharmacological activities, a phenomenon known as eudismic ratio. This difference arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site of a protein or enzyme. One enantiomer (the eutomer) may bind with high affinity, while the other (the distomer) may have significantly lower or no activity.

Studies on other chiral phenoxyacetic acid derivatives, such as those with α-substituted propionic acid side chains, have demonstrated that the stereochemistry at the α-carbon is critical for their biological effects. oup.com For instance, in the case of some herbicides, only one enantiomer possesses the desired activity. This stereoselectivity suggests that the target receptor has a specific spatial requirement for binding.

For derivatives of this compound, it is conceivable that if a chiral center were introduced, the (R)- and (S)-enantiomers would display different biological profiles. The specific interactions of the formyl and methoxy groups with the receptor, combined with the spatial orientation of the chiral side chain, would likely lead to a preferred stereoisomer for optimal binding and activity.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

For phenoxyacetic acid derivatives, QSAR studies have been successfully applied to understand their herbicidal and other biological activities. crpsonline.commdpi.comnih.gov These studies typically use a range of molecular descriptors, including:

Electronic descriptors: Hammett constants, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic descriptors: LogP, Hansch π values.

Topological descriptors: Connectivity indices, shape indices.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/C) = k1 * logP + k2 * σ + k3 * Es + C

Where C is the concentration required for a specific biological effect, logP represents lipophilicity, σ represents the electronic effect of a substituent, and Es represents its steric effect. The coefficients k1, k2, and k3 would be determined by regression analysis of experimental data.

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Derivatives This table is a hypothetical representation based on common QSAR descriptors.

| Derivative (Substituent at R) | logP | Molar Refractivity (MR) | Dipole Moment (Debye) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| H | 1.5 | 45.0 | 2.5 | 5.0 |

| Cl | 2.2 | 50.0 | 3.0 | 6.5 |

| CH3 | 2.1 | 50.5 | 2.4 | 5.8 |

| NO2 | 1.2 | 49.5 | 4.5 | 4.2 |

Assessment of Ligand Efficiency, Lipophilicity, and Molecular Size

Ligand efficiency (LE), lipophilic ligand efficiency (LLE), and molecular size are critical metrics in modern drug discovery for evaluating the quality of hit and lead compounds.

Ligand Efficiency (LE) measures the binding energy per heavy atom. It helps to identify small molecules that have a high binding affinity for their size. A higher LE value is generally desirable.

Lipophilicity (LogP) is a measure of a compound's solubility in a non-polar solvent versus a polar solvent. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Excessively high lipophilicity can lead to poor solubility and increased toxicity.

Molecular Size (Molecular Weight, MW) is another important factor. While larger molecules can make more contacts with a target, they often have poorer pharmacokinetic properties.

For a series of derivatives of this compound, it would be crucial to balance increasing potency with maintaining favorable physicochemical properties. For example, adding large, greasy substituents might increase binding affinity (and thus potency) but could also lead to a high logP and a low LLE, making the compound less drug-like.

Research on other phenoxyacetic acid derivatives has highlighted the importance of these parameters. For instance, in the development of free fatty acid receptor 1 (FFA1) agonists, chemical modifications were guided by ligand efficiency and ligand lipophilicity efficiency to identify promising candidates with robust activity and desirable physicochemical profiles. researchgate.netnih.gov

Table 3: Hypothetical Ligand Efficiency and Physicochemical Properties of this compound Derivatives This table is a hypothetical representation based on general principles of drug design.

| Derivative (Substituent at R) | IC50 (nM) | pIC50 | MW ( g/mol ) | logP | LE (kcal/mol/HA) | LLE (pIC50 - logP) |

|---|---|---|---|---|---|---|

| H | 500 | 6.3 | 210.18 | 1.5 | 0.35 | 4.8 |

| Cl | 100 | 7.0 | 244.62 | 2.2 | 0.37 | 4.8 |

| CH3 | 250 | 6.6 | 224.21 | 2.1 | 0.34 | 4.5 |

| NO2 | 800 | 6.1 | 255.18 | 1.2 | 0.31 | 4.9 |

Mechanistic insights into the biological activities of this compound and its derivatives remain an area of active investigation, with current research pointing towards potential antimicrobial and anti-inflammatory applications. While comprehensive studies elucidating the specific molecular mechanisms are still emerging, preliminary findings and related research provide a foundational understanding of its potential biological roles.

Advanced Analytical Characterization Techniques in 2 4 Formyl 3 Methoxyphenoxy Acetic Acid Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-(4-Formyl-3-methoxyphenoxy)acetic acid. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, confirming its molecular formula as C₁₀H₁₀O₅. uni.lu

The monoisotopic mass of the compound is calculated to be 210.05283 Da. uni.lu In HRMS analysis, this value would be observed for the molecular ion [M]⁺. More commonly, the compound is ionized to form adducts, and their predicted m/z values are key identifiers. For instance, the protonated molecule [M+H]⁺ is expected at m/z 211.06011, while the sodiated adduct [M+Na]⁺ would appear at m/z 233.04205. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 209.04555. uni.lu The experimental observation of these exact masses provides unambiguous confirmation of the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, HRMS combined with tandem mass spectrometry (MS/MS) provides detailed insights into the molecule's structure through fragmentation analysis. By inducing fragmentation of a selected precursor ion (e.g., [M+H]⁺), a characteristic pattern of product ions is generated. For this compound, expected fragmentation pathways would include the neutral loss of the acetic acid moiety (-CH₂COOH) or parts thereof, and the cleavage of the ether bond. Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the formyl, methoxy (B1213986), and carboxymethoxy groups on the phenyl ring.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.06011 |

| [M+Na]⁺ | 233.04205 |

| [M-H]⁻ | 209.04555 |

| [M+K]⁺ | 249.01599 |

| [M+NH₄]⁺ | 228.08665 |

Source: PubChem. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. weebly.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton. The aldehyde proton (-CHO) would appear as a singlet at a downfield chemical shift (around 9.8-10.0 ppm). The three aromatic protons on the benzene (B151609) ring would exhibit a specific splitting pattern based on their substitution. The methoxy group (-OCH₃) would be a sharp singlet around 3.9 ppm, and the methylene (B1212753) protons of the acetic acid moiety (-OCH₂-) would also be a singlet, typically around 4.7 ppm. The acidic proton (-COOH) signal is often broad and its chemical shift is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid would have the most downfield shifts (typically >160 ppm). The six aromatic carbons would appear in the 110-160 ppm range, and the methoxy and methylene carbons would be observed at upfield shifts.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the structure. mdpi.comomicsonline.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the carbon signal for each protonated carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aldehyde | -CHO | ~9.85 (s, 1H) | ~191.0 |

| Carboxylic Acid | -COOH | ~10-12 (br s, 1H) | ~171.0 |

| Aromatic | C-H | ~6.9-7.5 (m, 3H) | ~110-130 |

| Aromatic | C-O/C-C | - | ~130-160 |

| Methylene | -OCH₂- | ~4.70 (s, 2H) | ~65.0 |

| Methoxy | -OCH₃ | ~3.90 (s, 3H) | ~56.0 |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for determining the purity of synthesized this compound by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of non-volatile organic acids. ptfarm.pl A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid remains protonated and gives a sharp peak). Detection is usually performed with a UV detector, leveraging the compound's strong UV absorbance due to the aromatic ring and formyl group. A purity assessment is made by integrating the peak areas in the chromatogram; a high-purity sample would show a single major peak with minimal secondary peaks. pensoft.net

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column. chromforum.orgdiva-portal.org To overcome this, derivatization is often employed. The carboxylic acid can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. This allows for efficient separation on a suitable capillary column, with detection commonly performed using a Flame Ionization Detector (FID).

Enantiomeric Separation: The molecule this compound is achiral; it does not have a stereocenter and does not exist as enantiomers. Therefore, enantiomeric separation is not applicable to this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, as well as detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides insight into the expected solid-state features. For example, the crystal structure of 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid has been determined. It crystallizes in the monoclinic system with the space group P2₁/c. A key feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This R²₂(8) hydrogen-bonding motif is a dominant feature that stabilizes the crystal lattice. Similar arrangements would be anticipated for this compound, providing a highly ordered crystalline solid.

Table 3: Example Crystallographic Data for a Structurally Related Compound (2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.350 |

| b (Å) | 7.416 |

| c (Å) | 17.374 |

| β (°) | 113.67 |

Source: Benchchem.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. unl.edu

FTIR Spectroscopy: In the FTIR spectrum of this compound, a very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct and strong C=O (carbonyl) stretching bands would be prominent: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the aldehyde carbonyl, around 1680-1700 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ether and carboxylic acid groups (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹) and C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde (around 2720 cm⁻¹ and 2820 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibrations are also visible in the Raman spectrum. Aromatic ring C=C stretching vibrations typically give strong signals around 1600 cm⁻¹. A key advantage of Raman is the strong signal often observed for symmetric vibrations, such as the C-C symmetric stretch, which would be expected around 895 cm⁻¹. researchgate.net The O-H stretch of the carboxylic acid is generally weak in Raman spectra. Comparing the FTIR and Raman spectra helps to confirm the presence of all key functional groups and supports the structural elucidation.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong (IR) / Weak (Raman) |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong (IR) / Medium (Raman) |

| Aldehyde | C=O stretch | 1680-1700 | Strong (IR) / Strong (Raman) |

| Aldehyde | C-H stretch | 2720 & 2820 | Medium (IR) / Medium (Raman) |

| Aromatic Ring | C=C stretch | 1580-1610 | Medium-Strong (IR & Raman) |

| Ether | C-O stretch | 1200-1275 (asym) | Strong (IR) / Medium (Raman) |

Computational Chemistry and Molecular Modeling Studies of 2 4 Formyl 3 Methoxyphenoxy Acetic Acid

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies for 2-(4-Formyl-3-methoxyphenoxy)acetic acid are not extensively documented in publicly available literature, the methodology can be described based on studies of analogous compounds. For instance, derivatives of phenoxyacetic acid have been investigated as potential inhibitors for various enzymes. mdpi.com Molecular docking studies on these related compounds typically involve preparing the 3D structure of the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov

The process involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Target Receptor: The crystal structure of the target protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore a multitude of possible binding poses of the ligand within the receptor's active site. nih.govyoutube.com Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

The results of such a simulation would predict the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. nih.govmdpi.com For example, a hypothetical docking of this compound into the active site of an enzyme like cyclooxygenase (COX) could reveal hydrogen bonds forming between its carboxylic acid group and polar residues, while the phenyl ring engages in π-stacking interactions. mdpi.com

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Example Value/Tool |

| Ligand | This compound | 3D structure from PubChem uni.lu |

| Target Protein | A selected enzyme, e.g., COX-2 (PDB ID: 4M11) mdpi.com | Protein Data Bank |

| Docking Software | Predicts binding pose and affinity | AutoDock Vina, iGEMDOCK nih.gov |

| Scoring Function | Estimates binding free energy | Vina scoring function (kcal/mol) |

| Analysis Software | Visualizes interactions | UCSF Chimera, PyMOL mdpi.com |

These predictions are crucial for structure-based drug design, allowing chemists to prioritize compounds for synthesis and biological testing or to suggest modifications to the ligand's structure to improve its binding potency. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. rsc.org This technique can be used to study the stability of a ligand-protein complex, analyze the flexibility of the ligand, and understand the dynamics of the binding process.

For this compound, MD simulations could elucidate its conformational preferences in different environments (e.g., in a vacuum, in water, or bound to a protein). A related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, has been shown through crystallographic studies to adopt a specific conformation where the carboxylic acid chain is twisted out-of-plane, influenced by intramolecular hydrogen bonds. nih.govnih.gov MD simulations could explore whether this compound exhibits similar stable conformations and how its flexibility is influenced by the methoxy (B1213986) and formyl substituents.

A typical MD simulation protocol would involve:

System Setup: Placing the molecule (or the ligand-protein complex) in a simulation box, often filled with water molecules to mimic physiological conditions.

Force Field Selection: Choosing a suitable force field (e.g., GAFF, CHARMM, OPLS) that defines the potential energy of the system based on atomic positions. rsc.org

Simulation Run: Solving Newton's equations of motion for each atom in the system over a set period (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to calculate properties like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify interaction stability. hw.ac.uk

These simulations can validate the stability of binding poses predicted by molecular docking and provide a more dynamic picture of the interactions, which is essential for understanding the mechanism of action at a molecular level. rsc.orghw.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. epstem.netsemanticscholar.org These methods can predict molecular geometry, charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

For this compound, quantum chemical calculations could provide insights into its reactivity and intermolecular interactions. The analysis of a related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, highlighted its nature as an acceptor-π-donor (A-π-D) system, which is relevant for applications in nonlinear optical materials. nih.govresearchgate.net Similar calculations for this compound would clarify its electronic characteristics.

Key parameters obtained from quantum chemical calculations include:

Optimized Geometry: The most stable 3D arrangement of the atoms.

Mulliken Charges: The partial charge on each atom, indicating sites susceptible to electrostatic interactions. epstem.net

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher chemical reactivity. epstem.net

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Relates to the ability to donate an electron |

| LUMO Energy | Relates to the ability to accept an electron |

| HOMO-LUMO Gap (ΔEg) | Indicator of chemical reactivity and stability |

| Dipole Moment | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions |

These calculations are fundamental for understanding the molecule's intrinsic properties that govern its behavior in chemical reactions and biological interactions. researchgate.net

Virtual Screening and De Novo Drug Design Methodologies

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com this compound can be used in these methodologies in several ways:

As a query for ligand-based virtual screening: If the compound shows desirable activity, its structure can be used as a template to search for other commercially available or virtual compounds with similar shapes or chemical features (pharmacophores). nih.gov

As a fragment in fragment-based drug design: Due to its relatively small size, it could be identified as a "fragment" that binds to a specific sub-pocket of a target. This fragment can then be computationally or synthetically elaborated into a more potent lead compound.

As a scaffold for building a combinatorial library: The core structure of this compound can be used as a starting point to generate a large virtual library by computationally adding different functional groups at various positions. This library can then be screened against a target of interest. nih.gov

De novo drug design, on the other hand, aims to generate entirely new molecular structures with desired properties, often using artificial intelligence and machine learning algorithms. mdpi.comnih.gov A scaffold like this compound could serve as a seed or a structural constraint within a generative model to create novel molecules that retain its key binding features while exploring new chemical space. researchgate.net

ADMET Prediction through In Silico Approaches

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic profile of a drug candidate and are a major cause of late-stage failures in drug development. In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized. nih.gov

For this compound, various physicochemical and pharmacokinetic properties can be predicted using online tools and specialized software. These predictions are often based on the molecule's structure and rely on quantitative structure-property relationship (QSPR) models.

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 210.19 g/mol sigmaaldrich.com | Influences absorption and distribution |

| XlogP (LogP) | 0.9 uni.lu | Measures lipophilicity, affects absorption and permeability |

| Hydrogen Bond Donors | 1 uni.lu | Influences solubility and binding |